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molecular formula C13H9FN2 B8152240 5-(3-fluorophenyl)-1h-pyrrolo[2,3-b]pyridine

5-(3-fluorophenyl)-1h-pyrrolo[2,3-b]pyridine

Cat. No. B8152240
M. Wt: 212.22 g/mol
InChI Key: QMUWPJYVPWKHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534800B2

Procedure details

A mixture of chloride 6 (5.23 g, 21.3 mmol), 10% Pd/C (2.7 g), Et3N (3.6 mL, 25.8 mmol) in THF:MeOH=5:1 (180 mL) was stirred under H2 overnight. More 10% Pd/C (1.3 g) was added and stirring was continued for 3 h. Catalyst was removed by filtration and the solution was concentrated to dryness in vacuum. The residue was purified by SGC with CH2Cl2:AcOEt as eluent in gradient (up to 20% AcOEt) to afford 7 (5.23 g, 88%), greenish powder. 1H NMR (400 MHz, CDCl3) δ 6.59 (dd, J=3.5, 2.0 Hz, 1H), 7.04-7.10 (m, 1H), 7.33-7.37 (m, 1H), 7.40-7.48 (m, 3H), 8.14 (d, J=2.1 Hz, 1H), 8.57 (d, J=2.1 Hz, 1H), 9.91 (bs, 1H).
Name
chloride
Quantity
5.23 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.7 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.3 g
Type
catalyst
Reaction Step Three
Name
Yield
88%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:17][C:5]2=[N:6][CH:7]=[C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=3)[CH:9]=[C:4]2[CH:3]=1.CCN(CC)CC.CO>C1COCC1.[Pd]>[F:16][C:12]1[CH:11]=[C:10]([C:8]2[CH:9]=[C:4]3[CH:3]=[CH:2][NH:17][C:5]3=[N:6][CH:7]=2)[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
chloride
Quantity
5.23 g
Type
reactant
Smiles
ClC1=CC=2C(=NC=C(C2)C2=CC(=CC=C2)F)N1
Name
Quantity
3.6 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.7 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to dryness in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by SGC with CH2Cl2

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C=1C=C2C(=NC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 5.23 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 115.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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